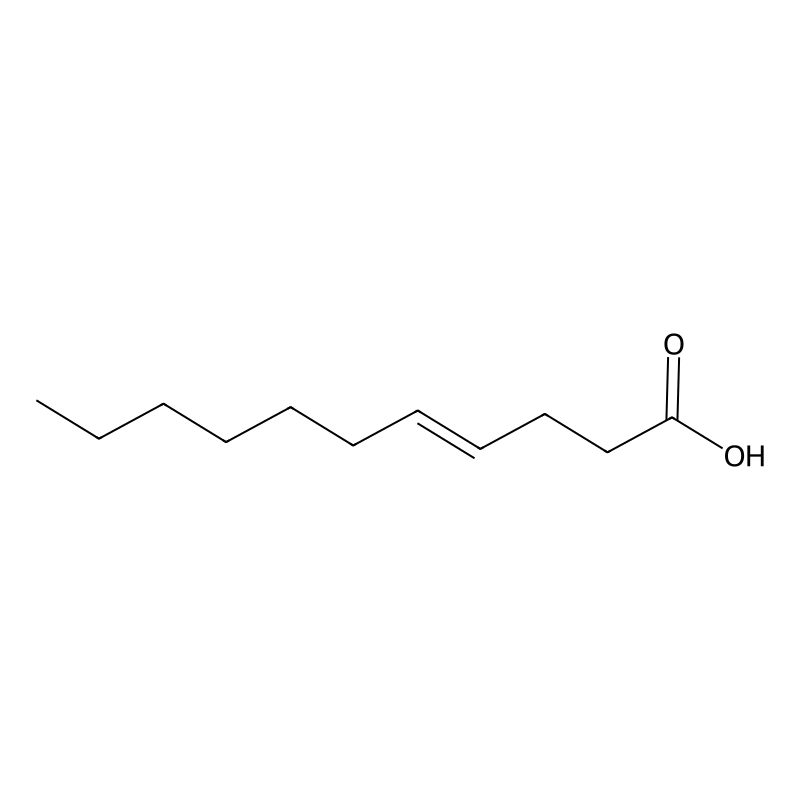

4-Undecenoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-Undecenoic acid structure and properties

Introduction and Structural Analysis

4-Undecenoic acid is a monounsaturated fatty acid characterized by a terminal carboxylic acid group and a double bond at the fourth carbon position. This structural configuration confers unique chemical and biological properties that differentiate it from related undecenoic acid isomers.

Molecular Characteristics

- Systematic Name: this compound

- Chemical Formula: C₁₁H₂₀O₂ [1] [2] [3]

- Molecular Weight: 184.28 g/mol [2]

- CAS Registry Number: 65423-21-4 [2]

- Classification: Unsaturated fatty acid (monounsaturated) [3]

The compound is registered in the LIPID MAPS database under identifier LMFA01030606, classified under "Fatty Acids and Conjugates" as an "Unsaturated fatty acid" [3].

Physicochemical Properties

Experimental and predicted physicochemical parameters for this compound are summarized below:

Table 1: Physicochemical Properties of this compound

| Property | Value/Specification | Reference |

|---|---|---|

| Melting Point | 13.63°C (estimate) | [2] |

| Boiling Point | 306.38°C (estimate) | [2] |

| Density | 0.929 | [2] |

| Refractive Index | 1.4395 (estimate) | [2] |

| Acidity (pKa) | 4.67 ± 0.10 (Predicted) | [2] |

Biological Activities and Mechanisms of Action

While specific mechanistic studies on this compound are limited in the search results, research on its positional isomer Undecylenic Acid (10-undecenoic acid) provides valuable insights into potential biological activities and mechanisms relevant to the this compound structure.

Antifungal Mechanisms

Undecylenic acid exhibits multiple antifungal mechanisms through membrane disruption and metabolic interference:

- Membrane Disruption: Integration into fungal cell membranes increases membrane permeability, causing leakage of intracellular components and cell death [4].

- Ergosterol Inhibition: Interferes with ergosterol synthesis, compromising structural integrity of fungal cell membranes [4].

- Morphogenesis Suppression: Inhibits yeast-to-hyphal transition in Candida albicans, preventing biofilm formation [5] [6].

Anticancer Potential

Emerging research indicates potential anticancer properties through apoptosis induction:

- Caspase-Dependent Apoptosis: Formulations containing undecenoic acid derivatives induce mitochondrial-mediated apoptosis in tumor cells [5].

- Lipid Droplet Localization: Localizes to intracellular lipid droplets, overcoming protective mechanisms [5].

- FATP2-Mediated Uptake: Cellular internalization occurs through Fatty Acid Transport Protein 2 (FATP2) [5].

Biological Mechanisms of Undecenoic Acid Derivatives

Formulation Strategies for Enhanced Efficacy

Novel formulation approaches address solubility limitations of undecenoic acid derivatives:

- Amino Acid Complexation: Compounding with L-arginine forms stable ammonium carboxylate salts, enabling aqueous solubility exceeding 150 mg/mL [5].

- Supramolecular Structures: Forms nano-scale vesicle-like (10-30 nm) and tubular structures (∼50 nm) in solution [5].

- Synergistic Combinations: Quinic acid demonstrates synergistic antifungal activity with undecanoic acid against Candida species (FICI ≤0.5) [7].

Synthesis and Analytical Characterization

Synthesis of Undecenoic Acid Derivatives

While this compound specific synthesis isn't detailed, the following general approach for undecenoic acid bromide synthesis provides reference:

Table 2: Experimental Protocol for Dec-9-enyl Bromide Synthesis

| Step | Reagents/Conditions | Parameters | Notes |

|---|---|---|---|

| Ester Formation | 10-Undecenoic acid, N-hydroxythiopyridone, dicyclohexylcarbodiimide, CH₂Cl₂ | 0°C to RT, 8 hr, N₂ atmosphere | Caution: Barton esters are light-sensitive [8] |

| Purification | Silica gel filtration, solvent removal under reduced pressure | - | Removes dicyclohexylurea byproduct [8] |

| Bromination | Bromotrichloromethane, CH₂Cl₂, 250W tungsten lamp | Reflux, 30 min | Color change bright yellow to pale yellow [8] |

| Product Isolation | Flash column chromatography (hexanes) | - | Yield: 98% [8] |

Analytical Characterization Data

NMR Spectral Data for N-(10-Undecenoyloxy)pyridine-2-thione Intermediate [8]:

- ¹H NMR (300 MHz, CDCl₃) δ: 1.22-1.45 (m, 10H), 1.75-1.85 (m, 2H), 1.99-2.06 (ddd, 2H), 2.70 (t, 2H), 4.89-5.02 (m, 2H), 5.75-5.84 (m, 1H), 6.62 (ddd, 1H), 7.19 (ddd, 1H), 7.53 (dd, 1H), 7.68 (dd, 1H)

- ¹³C NMR (100 MHz, CDCl₃) δ: 24.21, 28.78, 28.86, 28.93, 28.99, 29.13, 31.50, 33.68, 112.46, 114.10, 133.42, 137.36, 137.57, 139.07, 168.99, 175.86

Toxicity and Safety Assessment

Toxicological Profile

Available safety data for 10-undecenoic acid provides insights for related compounds:

- Genotoxicity: Not mutagenic in Ames test (up to 5000 μg/mL) or mammalian cell gene mutation assay (up to 600 μg/mL) [9].

- In Vivo Clastogenicity: Not clastogenic in mouse micronucleus test (up to 4000 mg/kg) [9].

- Cramer Classification: Class I (Low toxicity concern) [9].

- Skin Sensitization: Mixed results in animal models; human maximization test showed no sensitization [9].

Regulatory Status and Exposure Limits

- FDA Status: Undecylenic acid approved for topical use [6].

- IFRA Categories: Maximum acceptable concentrations established for various product types (0.0015%-0.19%) [9].

Research Applications and Future Directions

Current and Emerging Applications

- Antifungal Therapeutics: Clinical use for skin infections (athlete's foot, ringworm, Candida) [6].

- Anticancer Research: Novel formulations inducing tumor cell apoptosis [5].

- Biosensor Development: Bifunctional linker for silicon-based biosensors [6].

- Polymer Chemistry: Precursor to 11-aminoundecanoic acid for Nylon-11 production [6].

- Perfumery: Intermediate for undecylene aldehyde synthesis [6].

Research Gaps and Opportunities

While significant data exists for 10-undecenoic acid, specific research on this compound remains limited, presenting opportunities for:

- Isomer-Specific Mechanism Studies: Comparative analysis of double bond position effects on biological activity.

- Therapeutic Optimization: Structure-activity relationship studies to enhance potency and selectivity.

- Formulation Development: Advanced delivery systems to improve bioavailability and targeting.

- Combination Therapies: Exploration of synergistic effects with existing antimicrobial and anticancer agents.

References

- 1. This compound | C11H20O2 | CID 5312726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 65423-21-4 [chemicalbook.com]

- 3. LIPID MAPS [lipidmaps.org]

- 4. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 5. Novel Formulation of Undecylenic Acid induces Tumor Cell ... [pmc.ncbi.nlm.nih.gov]

- 6. Undecylenic acid [en.wikipedia.org]

- 7. Synergistic Effect of Quinic Acid Derived From Syzygium ... [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Chemical Identity and Basic Properties

4-Undecenoic acid is an unsaturated fatty acid. The available data primarily describes the (E)-stereoisomer.

| Property | Description |

|---|---|

| Systematic Name | (E)-4-Undecenoic acid [1] |

| Synonyms | trans-4-Undecenoic acid; trans-4-Undecylenic acid [1] [2] |

| CAS Registry Number | 35329-55-6 [1] [2] |

| Molecular Formula | C₁₁H₂₀O₂ [1] [2] |

| Molecular Weight | 184.28 g/mol [1] |

| Chemical Structure | An 11-carbon chain with a carboxylic acid head and a double bond between carbons 4 and 5 in the trans (E) configuration. [1] |

| Physicochemical Property | Value / Description |

|---|---|

| Boiling Point | 291.9 ± 9.0 °C (Predicted) [1] |

| Density | 0.929 (Predicted) [1] |

| pKa | 4.62 ± 0.10 (Predicted) [1] |

| Suppliers | Limited commercial availability is indicated. [1] |

Comparison with 10-Undecenoic Acid

For context, the table below contrasts this compound with its more widely studied isomer, 10-undecenoic acid (undecylenic acid).

| Property | This compound | 10-Undecenoic Acid (Undecylenic Acid) |

|---|---|---|

| CAS Number | 35329-55-6 [1] | 112-38-9 [3] [4] [5] |

| Double Bond Position | Between carbons 4 & 5 [1] | Between carbons 10 & 11 (terminal) [4] [6] |

| Molecular Formula | C₁₁H₂₀O₂ [1] | C₁₁H₂₀O₂ [4] [5] |

| Melting Point | Not specified | 24.5 °C / 23-25 °C [4] [5] |

| Boiling Point | 291.9 °C (Predicted) [1] | 137 °C at 2 mmHg [4] [5] |

| Research & Applications | Limited data; used in organic synthesis [7] | Extensive; antifungal, antimicrobial, polymer precursor, functionalization of porous silicon for biosensing [8] [4] [9] |

Research and Potential Applications

While direct studies on this compound are scarce, one research paper explores its use as a synthetic precursor.

- Antimicrobial and Antioxidant Oxime Esters: A study synthesized a series of novel aldoxime esters derived from undecenoic acid (the specific isomer was not stated but likely refers to the more common 10-undecenoic acid) for biological evaluation [7].

- Key Finding: One compound in the series, derived from 3-hydroxy benzaldoxime (compound 3j), demonstrated promising antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL against several Gram-positive bacteria and a fungal strain (C. albicans). It also showed good activity in a biofilm inhibition assay [7].

- Synthesis Protocol:

- Oxime Formation: Various substituted benzaldehydes were converted to their corresponding oximes by reaction with hydroxylamine hydrochloride in a refluxing mixture of ethanol and pyridine for 3-4 hours. Yields ranged from 81% to 89% [7].

- Esterification: The synthesized oximes were then esterified with undecenoic acid. The reaction used N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst in dry dichloromethane, stirred at room temperature for 6-8 hours. Yields for this step ranged from 80% to 89% [7].

- Characterization: The structures of the final oxime esters were confirmed using NMR, IR, and mass spectral data [7].

Biological Mechanism of Related Isomers

The search results do not provide a mechanism for this compound. However, the well-documented mechanism for its isomer, 10-undecenoic acid, offers a reference point for potential antifungal properties. The following diagram illustrates this known pathway.

Based on this mechanism, the antifungal action of 10-undecenoic acid is a multi-step process: it first integrates into the fungal cell membrane and inhibits the ergosterol synthesis pathway. This dual action leads to membrane disruption and dysfunction, causing essential cellular components to leak out, ultimately resulting in cell death [6].

Knowledge Gaps and Research Outlook

Your inquiry highlights a direct gap in scientific knowledge. This compound is not well-studied, and much of the available biological and application data is based on its positional isomer, 10-undecenoic acid.

- Current Status: The compound is primarily a chemical entity of interest in organic synthesis, with very limited data on its specific biological activities or direct technological applications [1] [7].

- Research Outlook: The broader undecenoic acid market is driven by demand for natural antifungal agents. Innovations in extraction and purification are expected to lower costs and improve quality [8]. This trend could stimulate research into less common isomers like this compound.

References

- 1. (E)- 4 - Undecenoic | 35329-55-6 acid [chemicalbook.com]

- 2. (E)- 4 - Undecenoic | CAS#:35329-55-6 | Chemsrc acid [chemsrc.com]

- 3. Exploring the Dynamics of Undecenoic acid CAS 112-38-9 [linkedin.com]

- 4. Showing metabocard for Undecylenic acid (HMDB0033724) [hmdb.ca]

- 5. Undecylenic acid = 96 , FG 112-38-9 [sigmaaldrich.com]

- 6. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 7. (PDF) synthesis, characterization and biological evaluation of... [academia.edu]

- 8. How Undecylenic Acid Works — In One Simple Flow (2025) [linkedin.com]

- 9. Undecenoic Acid - an overview [sciencedirect.com]

Quantitative Data on Antifungal & Cytotoxic Activity of Undecylenic Acid

| Organism/Cell Line | Assay Type | Key Metric | Result / Concentration | Reference |

|---|---|---|---|---|

| Candida albicans | Biofilm Inhibition | Optimal Inhibitory Concentration | > 3.0 mM | [1] |

| Candida albicans | Hyphal Growth Disruption | Effective Concentration | > 4.0 mM | [1] |

| Candida albicans | Minimal Inhibitory Concentration (MIC90) | MIC90 | < 0.0125% (w/v) | [2] |

| Candida albicans | Filamentation Inhibition (48h) | Complete Growth Inhibition | 0.4% (w/v) UA | [2] |

| HeLa, A549, Jurkat, U937 | In vitro Cell Viability (GS-1) | Cytotoxicity (Dose-dependent) | IC50 values not specified, but effect observed from 0.01-0.8 mM GS-1 | [3] [4] |

| HUVEC (Primary Cells) | In vitro Cell Viability (GS-1) | Cytotoxicity (Non-tumor specific) | Reduction in viability observed | [3] |

| Parameter | Value / Description |

|---|---|

| Acute Oral LD50 (Rat) | 2500 mg/kg |

| Acute Oral LD50 (Mouse) | 8150 mg/kg |

| Acute Dermal LD50 (Guinea Pig) | 50 mg/kg |

| Acute Dermal LD50 (Rat) | 2000 mg/kg |

| Carcinogenicity/Mutagenicity | No data available |

Established Antifungal Mechanisms of Action

Undecylenic acid (UA), an 11-carbon monounsaturated fatty acid, exerts its primary antifungal effect through a multi-targeted attack on fungal cells, with Candida albicans being the most extensively studied [1] [2].

Disruption of Cell Membrane Integrity

The primary mechanism involves the direct disruption of the fungal cell membrane. The amphipathic structure of UA, with a hydrophobic tail and a hydrophilic carboxylic head group, allows it to integrate into the lipid bilayers of the cell membrane [5]. This integration destabilizes the membrane's structure, leading to increased permeability and the leakage of essential intracellular components, resulting in cell dysfunction and death [5].

Inhibition of Virulence Morphogenesis and Biofilm Formation

A critical aspect of UA's action is its inhibition of the morphological transition from yeast to hyphal forms, a key virulence factor for pathogens like C. albicans [1].

- Gene Regulation: At concentrations above 3-4 mM, UA significantly downregulates the transcription of hypha-specific genes, such as HWP1 (Hyphal Wall Protein 1) [1] [3].

- Biofilm Disruption: The inhibition of hyphal growth directly leads to poor and ineffective biofilm formation, a major step in establishing persistent infections [1] [3].

- pH Alteration: UA may also carry protons across the plasma membrane, altering the cytoplasmic pH and thereby abolishing germ tube formation [1].

Inhibition of Ergosterol Synthesis

Some evidence suggests that UA can interfere with the synthesis of ergosterol, an essential sterol component of fungal cell membranes that is crucial for maintaining membrane integrity and fluidity [5]. By inhibiting this pathway, UA further compromises the structural and functional stability of the fungal cell [5].

The following diagram illustrates the coordinated multi-target mechanism of UA against Candida albicans:

Emerging Anticancer Mechanisms

Recent pioneering research has uncovered a novel, pro-apoptotic antitumor activity for UA, requiring a specific formulation to overcome its inherent water insolubility [3] [4].

GS-1: A Novel Soluble Formulation

- Composition: GS-1 is a supramolecular complex formed by compounding UA with the amino acid L-Arginine [3] [4].

- Mechanism of Solubilization: The basic amine group of L-arginine deprotonates the carboxylic acid group of UA, forming a stable ammonium carboxylate salt that is highly soluble in water (>150 mg/mL) [3] [4]. This interaction leads to the self-assembly of vesicle-like (10-30 nm) or tubular (~50 nm) structures in solution, shielding the hydrophobic tails from water [3] [4].

- Cytotoxic Component: Viability assays confirmed that the cytotoxic component of GS-1 is UA itself, as L-arginine alone had minimal effect on cell viability [3] [4].

Induction of Caspase-Dependent Apoptosis

GS-1 induces programmed cell death in a range of human tumor cell lines (e.g., HeLa, A549, Jurkat, U937) through apoptosis [3] [4].

- Evidence: Treatment with GS-1 resulted in classic apoptotic morphology (membrane blebbing), phosphatidylserine externalization, and a reduction in mitochondrial membrane potential [3] [4].

- Caspase Dependence: The cell death was demonstrated to be caspase-dependent, confirming the activation of the intrinsic apoptotic pathway [3] [4].

Cellular Uptake and Localization

- Uptake Mediator: Fatty Acid Transport Protein 2 (FATP2) was identified as playing a key role in the cellular uptake of GS-1 [3].

- Intracellular Target: Once inside the cell, GS-1 localizes to lipid droplets. Crucially, unlike some other fatty acids, these lipid droplets could not protect the cell from GS-1-induced cytotoxicity [3].

The experimental workflow for investigating GS-1's anticancer properties is summarized below:

Key Experimental Protocols for Antifungal & Anticancer Evaluation

Protocol 1: Assessing Antifungal Efficacy via MIC and Biofilm Inhibition [2]

- Agent Preparation: Prepare a stock solution of Undecylenic acid in a suitable solvent (e.g., ethanol or DMSO). For composite studies, incorporate UA into the material (e.g., PMMA resin at 3-12% w/w).

- Strain and Inoculum: Use a standard strain of Candida albicans. Grow overnight in a suitable broth (e.g., Sabouraud Dextrose Broth), then dilute to a standardized turbidity (e.g., 0.5 McFarland standard).

- MIC Determination (Broth Dilution):

- Perform a series of two-fold dilutions of UA in the broth in a microtiter plate.

- Inoculate each well with the standardized fungal suspension.

- Incubate at 35°C for 24-48 hours.

- The MIC90 is the lowest concentration that inhibits ~90% of visible growth compared to the drug-free control.

- Biofilm Assay (on composites):

- Place the test material (e.g., PMMA-UA disc) in a well plate.

- Inoculate with the fungal suspension and incubate to allow biofilm adhesion (e.g., 90 minutes).

- Wash away non-adherent cells, add fresh medium, and incubate further (e.g., 24-48 hours) to allow biofilm maturation.

- Assess sessile (attached) and planktonic (free-floating) cells by metabolic activity assays (e.g., XTT assay) and imaging (e.g., SEM).

Protocol 2: Evaluating Anticancer Activity via Apoptosis Assays [3] [4]

- Compound and Cells: Prepare the GS-1 formulation and a vehicle control. Use adherent (e.g., A549, HeLa) or suspension (e.g., Jurkat) human tumor cell lines, maintained in standard culture conditions.

- Viability and Cytotoxicity Assay:

- Seed cells in a 96-well plate and treat with a concentration range of GS-1, UA alone, and L-arginine alone for 24 hours.

- Assess cell viability using metabolic dyes like MTT or Alamar Blue.

- Apoptosis Detection by Flow Cytometry:

- Harvest treated and control cells.

- Stain with Annexin V-FITC (binds to phosphatidylserine on the outer membrane) and a viability dye like Propidium Iodide (PI) or To-Pro-3.

- Analyze by flow cytometry to quantify populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

- Caspase Activity Assay:

- Lyse treated cells and incubate the lysate with a caspase-specific substrate that becomes fluorescent upon cleavage (e.g., DEVD-ase substrate for caspase-3/7).

- Measure fluorescence over time. An increase in fluorescence in GS-1-treated cells compared to control indicates caspase activation.

Conclusion & Future Perspectives

Undecylenic acid demonstrates a compelling dual mechanism of action: a well-established multi-target antifungal activity and a novel, emerging pro-apoptotic anticancer activity. While its antifungal mechanisms are clinically utilized, the anticancer properties are still in early-stage in vitro research.

Key research gaps and future directions include:

- In vivo Efficacy: Comprehensive in vivo studies are needed to validate the antitumor efficacy and therapeutic window of GS-1 or similar UA formulations [3].

- Selectivity: The initial observation of cytotoxicity in non-tumor primary cells (HUVECs) indicates a potential lack of selectivity that requires further investigation [3].

- Detailed Signaling: The precise molecular targets upstream of caspase activation and mitochondrial depolarization in the anticancer pathway remain to be fully elucidated [3] [4].

References

- 1. Undecylenic acid: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Formulation of Undecylenic Acid induces Tumor Cell ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel Formulation of Undecylenic Acid induces Tumor Cell ... [mdpi.com]

- 5. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

how does 4-Undecenoic acid inhibit fungal growth

Antifungal Mechanisms of Undecylenic Acid

Undecylenic acid (10-undecenoic acid) combats fungi through several interconnected mechanisms that disrupt key virulence factors, particularly in Candida albicans [1] [2] [3].

The following diagram illustrates its primary and secondary modes of action:

Summary of Undecylenic Acid's Antifungal Mechanisms

Quantitative Effects and Experimental Data

The efficacy of these mechanisms is concentration-dependent, as detailed in the following experimental findings:

Table 1: Key Experimental Findings on Undecylenic Acid's Effects [1]

| Parameter Studied | Experimental Finding | Concentration Required | Observed Outcome |

|---|---|---|---|

| Biofilm Formation | Significant inhibition | > 3 mM | Prevents structured biofilm community development. |

| Morphogenesis | Abolished yeast-to-hyphal transition | > 4 mM | Cells remain in less virulent yeast form. |

| Cell Morphology | Surface crumpling & atrophic appearance | Observed even at low concentrations | Physical damage to cell structure under SEM. |

| Gene Expression | Downregulation of HWP1 | Not specified (in biofilm conditions) | Reduces ability to form hyphae and adhere to surfaces. |

| Gene Expression | Downregulation of SAP, Lipase, Phospholipase | Not specified (in biofilm conditions) | Reduces secretion of tissue-damaging hydrolytic enzymes. |

Table 2: Summary of Antifungal Mechanisms [1] [2] [3]

| Mechanism of Action | Biological Consequence | Molecular/Cellular Target |

|---|---|---|

| Membrane Disruption | Increased permeability; leakage of cellular contents; fungistatic/fungicidal activity. | Fungal cell membrane lipid bilayer. |

| Enzyme Inhibition | Inhibition of fatty acid synthesis, compromising membrane integrity. | Enoyl-CoA reductase (in fungi). |

| Morphogenesis Inhibition | Blocks transition from yeast to invasive hyphal form, reducing virulence. | Signaling pathways controlling hyphal growth (e.g., via HWP1 gene). |

| Virulence Factor Suppression | Reduced production of tissue-damaging enzymes, limiting infection and spread. | Genes encoding Secreted Aspartic Protease (SAP), lipases, and phospholipases. |

| pH Alteration | Creates an environment on the skin that is less conducive to fungal growth. | Microenvironment pH. |

Detailed Experimental Protocol

The following methodology is adapted from a key study investigating the effects of undecylenic acid on Candida albicans biofilms [1].

1. Biofilm Formation and Treatment: - Culture Conditions: Grow C. albicans in a suitable liquid medium (e.g., RPMI 1640) to mid-log phase. - Biofilm Development: Transfer yeast cells to a microtiter plate or another suitable surface and incubate for 24-48 hours to allow for biofilm formation. - Drug Treatment: Treat mature biofilms with a range of undecylenic acid concentrations (e.g., from 1 mM to 8 mM) for a specified period (e.g., 24 hours). Include an untreated control.

2. Assessment of Antifungal Effects: - Biofilm Biomass (Crystal Violet Staining): - Aspirate the medium from treated and untreated biofilms. - Wash gently to remove non-adherent cells. - Fix the biofilm with methanol and stain with 0.1% crystal violet solution. - Dissolve the bound dye in acetic acid and measure the optical density at 595 nm to quantify the remaining biofilm biomass. - Morphological Observation (Scanning Electron Microscopy - SEM): - Fix the treated and untreated biofilm samples with glutaraldehyde. - Dehydrate the samples using a graded series of ethanol. - Critical-point dry the samples, sputter-coat with gold, and observe under SEM to assess hyphal formation and cell surface changes (e.g., crumpling, atrophy).

3. Analysis of Gene Expression (Quantitative Real-Time PCR - qRT-PCR): - RNA Extraction: Extract total RNA from the treated and untreated biofilm cells. - cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA). - qPCR Amplification: Perform qPCR using primers specific for virulence genes of interest: - Hyphal Formation: HWP1 (hyphal wall protein) - Hydrolytic Enzymes: Secreted aspartic protease (SAP), lipase (LIP), phospholipase (PLB) - Data Analysis: Normalize the expression levels of target genes to a housekeeping gene (e.g., ACT1) and calculate the relative fold change using the 2^(-ΔΔCt) method.

Important Note on 4-Undecenoic Acid

The detailed mechanisms and data above are for 10-undecenoic acid. The search results reveal a critical gap: there is a lack of specific, publicly available research on the antifungal mechanism of this compound [4] [5] [6]. While it is chemically similar, the position of the double bond can significantly alter a compound's biological activity.

For your research and development work, it would be prudent to:

- Treat 10-undecenoic acid data as a reference, but not a direct substitute.

- Consider empirical validation of this compound's effects using the experimental protocols outlined above.

- Explore specialized chemical and life sciences databases beyond general literature searches for potentially proprietary or unpublished data.

References

- 1. Antifungal effects of undecylenic acid on the biofilm ... [pubmed.ncbi.nlm.nih.gov]

- 2. Undecylenic acid: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. What is Undecenoic Acid used for? [synapse.patsnap.com]

- 4. This compound | C11H20O2 | CID 5312726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-4-Undecenoic acid CAS#: 35329-55-6 [chemicalbook.com]

- 6. (Z)-4-Undecenoic acid | 49580-59-8 [amp.chemicalbook.com]

4-Undecenoic acid antifungal properties

Mechanisms of Antifungal Action

Undecylenic acid employs a multi-targeted strategy against fungal pathogens, particularly C. albicans.

- Cell Membrane Disruption: As an unsaturated fatty acid, UDA integrates into the fungal cell membrane, disrupting its integrity and increasing permeability. This leads to leakage of cellular components and cell death [1].

- Inhibition of Hyphal Growth and Biofilm Formation: UDA significantly inhibits the morphological transition from yeast to filamentous hyphal form, a critical step in biofilm development and virulence. It reduces transcription of hypha-specific genes like HWP1 [2] [3].

- Enzyme Inhibition and pH Alteration: UDA may inhibit key enzymes and alter the cytoplasmic pH by transporting protons across the plasma membrane, further compromising cell function [2].

The following diagram summarizes its primary mechanisms and consequences.

Undecylenic Acid's multi-targeted antifungal mechanism.

Quantitative Antifungal Efficacy

The tables below summarize key quantitative data on UDA's efficacy against C. albicans.

Table 1: Key Efficacy Concentrations and Effects

| Parameter | Value | Experimental Context / Effect |

|---|---|---|

| MIC₉₀ (Minimum Inhibitory Concentration) | < 0.0125% (w/v) | Against planktonic C. albicans in agar [4]. |

| Filamentation Inhibition | 0.4% (w/v) | Complete inhibition of C. albicans hyphal growth in embedded agar tests after 48h [4]. |

| Biofilm Inhibition (optimal) | ≥ 3 mM (≈ 0.055% w/v) | Significant reduction in C. albicans biofilm formation [3]. |

| Hyphal Growth Abolition | ≥ 4 mM (≈ 0.074% w/v) | Complete abolition of the yeast-to-filamentous phase transition [3]. |

Table 2: Antifungal Performance in PMMA Polymer Composites

| UA Concentration (w/w) in PMMA | Reduction in Sessile (Biofilm) Cells | Effect on Planktonic Cells |

|---|---|---|

| ≥ 6% | > 90% (at preparation), ~70% (after 6 days) | Significant reduction, with inhibition zone increasing with UA concentration [4]. |

| 3% | Less effective than 6% | Less effective than 6% [4]. |

Experimental Protocols for Antifungal Assessment

Here is a detailed methodology for quantifying UDA's antifungal activity against C. albicans, adapted from a standard protocol [5].

Workflow for broth microdilution antifungal susceptibility testing.

Preparation of Reagents and Cultures

- Buffers and Media: Prepare sterile 0.1 M sodium phosphate buffer (NaPB, pH 7.4) and Yeast-Peptone-Dextrose (YPD) liquid medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose) via autoclaving [5].

- UDA Stock Solution: Prepare a concentrated stock solution of UDA. Dimethyl sulfoxide (DMSO) is often a suitable solvent; a final concentration of ≤1% DMSO in the assay is recommended to avoid cytotoxicity [5].

- Candida Inoculum:

Antifungal Susceptibility Testing (Broth Microdilution)

- Peptide Solution Preparation: In a sterile 96-well plate with round-bottom wells, prepare two-fold serial dilutions of UDA in NaPB or an appropriate buffer, covering a concentration range from below to above the expected MIC [5].

- Inoculation and Incubation: Dilute the prepared C. albicans suspension in buffer to a standardized cell density (e.g., 1-5 x 10³ CFU/mL). Add an equal volume of this cell suspension to each well containing the UDA dilutions. Include growth control (cells, no drug) and sterility control (media only) wells. Seal the plate and incubate without shaking at a suitable temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 24 hours) [5].

- Viability Assessment via Optical Density:

- Following incubation, dilute the contents of each well with fresh, warm YPD medium to stop the action of UDA [5].

- Transfer the diluted suspensions to a new 96-well plate and incubate overnight (~16-24 hours) at 30°C to allow viable cells to grow [5].

- Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The percentage growth inhibition is calculated for each UDA concentration by comparing the OD₆₀₀ to the growth control wells [5].

Research Applications and Future Perspectives

- Polymer Composites for Medical Devices: A prominent application is incorporating UDA into Poly(methyl methacrylate) (PMMA), a polymer used in dental dentures. Composites with ≥6% UDA show strong, sustained antifungal activity against both planktonic and surface-adhered (sessile) C. albicans cells, reducing biofilm formation by over 90% [4] [6]. This modifies the PMMA surface to be more hydrophilic, further reducing fungal adhesion [4].

- Synergistic Combinations: Recent research explores combining UDA with other natural compounds to enhance efficacy and reduce potential cytotoxicity. For example, combining UDA with farnesol in PMMA demonstrates a strong anti-Candida effect, allowing for the use of lower, potentially safer concentrations of both agents while maintaining high efficacy [6].

- Chemical Modification to Enhance Bioactivity: UDA's structure serves as a modifier to improve the properties of other compounds. A derivative of the marine metabolite lucknolide A, modified with a 10-undecenoyl chain (from UDA), showed selective anti-proliferative activity against melanoma cells, demonstrating UDA's utility beyond direct antifungal use [7].

References

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 2. Undecylenic acid: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Antifungal effects of undecylenic acid on the biofilm ... [pubmed.ncbi.nlm.nih.gov]

- 4. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying the Antifungal of Peptides Against Candida... Activity [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Effect of Poly(methyl methacrylate) with Farnesol ... [mdpi.com]

- 7. A Lucknolide Derivative Induces Mitochondrial ROS ... [pmc.ncbi.nlm.nih.gov]

4-Undecenoic acid pyrolysis of castor oil

Chemical Background and Transformation

The production of undecenoic acid from castor oil is based on a high-temperature cleavage of its main component, ricinoleic acid. The table below outlines the key substances in this process.

| Compound | Role/Description | Chemical Formula / Structure |

|---|---|---|

| Ricinoleic Acid | Primary component (≈90%) of castor oil; substrate for pyrolysis. | ( C_{18}H_{34}O_3 ), 12-hydroxy-9-octadecenoic acid [1] [2] |

| Castor Oil | Feedstock; a triglyceride of ricinoleic acid. | Mixture of triglycerides [2] |

| 10-Undecenoic Acid | Target product of ricinoleic acid pyrolysis. | ( C_{11}H_{20}O_2 ), ( CH_2=CH(CH_2)_8COOH ) [3] |

| Heptanal | Co-product of the pyrolysis reaction. | ( C_7H_{14}O ) [3] |

The fundamental pyrolysis reaction is [3]: Ricinoleic Acid (( C_{18}H_{34}O_3 )) → 10-Undecenoic Acid (( C_{11}H_{20}O_2 )) + Heptanal (( C_7H_{14}O ))

This process can be visualized as the following chemical pathway:

Analytical and Characterization Methods

Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a key technique for characterizing polymers and complex natural products like castor oil and its derivatives [4] [5] [6].

- Principle: A sample is rapidly heated to high temperatures (600–1000 °C) in an inert atmosphere, causing larger molecules to cleave into smaller, volatile fragments [5].

- Separation and Detection: These fragments are separated by gas chromatography (GC) and identified by mass spectrometry (MS) [4] [5].

- Application: Used for the identification of polymers, forensic analysis of synthetic fibers, and detection of microplastics [4] [5]. It can also be applied to the analysis of drugs and natural products [4].

Experimental Protocol for Catalytic Pyrolysis

While a specific protocol for base castor oil pyrolysis was not detailed, the following workflow synthesizes general steps for catalytic fast pyrolysis (CFP) from a related study on biomass [7]. This can serve as a conceptual guide.

Key Steps and Parameters:

- Feedstock Preparation: Pinewood flour was dried to a moisture content below 10% and sieved to a particle size between 125 and 250 µm [7].

- Catalyst: γ-Alumina can be used as a solid acid catalyst to improve bio-oil quality by reducing acidic compounds and increasing esters and phenolic content [7].

- Reactor Conditions: Conducted at 550°C in a free-fall reactor configuration [7].

- Quenching: Pyrolysis vapors are directly quenched in a methanol impinger. Methanol acts as a solvent and can react with bio-oil compounds through esterification, improving stability [7].

- Analysis: Products are characterized using Gas Chromatography–Mass Spectrometry (GC/MS) and Fourier-Transform Infrared Spectroscopy (FTIR) [7].

Applications and Derivative Synthesis

10-Undecenoic acid and its esters are valuable intermediates in industrial chemistry. The methyl ester of 10-undecenoic acid is a useful precursor for synthesizing a library of lubricant base stocks with varying properties [3]. Beyond lubricants, castor oil and its derivatives have a wide range of applications in sectors such as cosmetics, pharmaceuticals, paints, and the production of biopolymers like polyurethane and epoxy resins [1] [2].

Research Gaps and Future Directions

The current information provides a solid foundation but lacks specific quantitative data for the castor oil pyrolysis process. Key parameters that require further detailed investigation include:

- Optimal Temperature Range: The exact temperature window for maximizing 10-undecenoic acid yield.

- Reaction Atmosphere: The specific effects of pressure and inert gas flow rates.

- Reaction Kinetics: Data on reaction rates and completion times.

- Detailed Product Spectrum: A full quantitative profile of all pyrolysis products.

References

- 1. Chemical modifications of castor : A review - PMC oil [pmc.ncbi.nlm.nih.gov]

- 2. as a potential renewable resource for the production of... Castor oil [sustainablechemicalprocesses.springeropen.com]

- 3. Kinetics of esterification of 10- undecenoic and ricinoleic acids with... [pubs.rsc.org]

- 4. sciencedirect.com/topics/earth-and-planetary-sciences/ pyrolysis -gas... [sciencedirect.com]

- 5. –gas Pyrolysis –mass spectrometry - Wikipedia chromatography [en.wikipedia.org]

- 6. -Gas Pyrolysis | SpringerLink Chromatography [link.springer.com]

- 7. Frontiers | Examination of in situ and ex situ catalytic fast pyrolysis ... [frontiersin.org]

Commercially Available 4-Undecenoic Acid Isomers

The table below summarizes the basic information for the two isomers of 4-Undecenoic acid, which are primarily obtained from commercial chemical suppliers rather than identified from natural sources in the searched literature [1] [2].

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notes |

|---|---|---|---|---|

| (E)-4-Undecenoic acid (trans-) | 35329-55-6 | C₁₁H₂₀O₂ | 184.28 | Data from commercial chemical suppliers [1]. |

| (Z)-4-Undecenoic acid (cis-) | 49580-59-8 | C₁₁H₂₀O₂ | 184.28 | Data from commercial chemical suppliers [2]. |

Insights from a Related Compound: Undecylenic Acid

While direct data on this compound is scarce, its isomer Undecylenic acid (10-undecenoic acid) is well-documented and originates from both natural and industrial processes.

- Natural Occurrence: Undecylenic acid is naturally present in human sweat [3].

- Industrial Derivation: It is prepared on an industrial scale by the pyrolysis of ricinoleic acid, which is derived from castor oil [4].

- Bioactive Source: It has also been identified as a bioactive compound in black elderberry [5].

Bacterial Biosynthesis of Alkynes as a Research Pathway

Although your searched compound wasn't specified, current research on the natural biosynthesis of terminal alkyne functional groups provides a relevant methodological framework. This research involves specific enzymatic pathways in bacteria.

The diagram below illustrates a carrier protein-dependent pathway used by bacteria for the biosynthesis of terminal alkynes, which could inform your research into similar compounds [6].

Diagram of the carrier protein-dependent bacterial pathway for terminal alkyne biosynthesis. This pathway is catalyzed by a set of enzymes (TtuA/B/C or JamA/B/C) and has been successfully reconstituted in E. coli to produce novel alkyne-bearing polyketides [6].

Suggestions for Further Research

Given the limited direct information, you may need to explore alternative research strategies:

- Broaden Search Terminology: Search for "undecenoic acid" and related unsaturated fatty acids in scientific databases.

- Explore Biosynthetic Pathways: The bacterial pathway for alkyne biosynthesis represents a promising route for the engineered production of specific unsaturated fatty acids [6].

- Utilize Chemical Databases: Use resources like PubChem to find related compounds and their known biological activities or sources [7].

References

- 1. (E)-4-Undecenoic acid CAS#: 35329-55-6 [chemicalbook.com]

- 2. (Z)-4-Undecenoic acid | 49580-59-8 [amp.chemicalbook.com]

- 3. Undecylenic Acid: Benefits for Candida Overgrowth [thecandidadiet.com]

- 4. Undecylenic acid [en.wikipedia.org]

- 5. Showing metabocard for Undecylenic acid (HMDB0033724) [hmdb.ca]

- 6. Bacterial genome mining of enzymatic tools for alkyne biosynthesis ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H20O2 | CID 5312726 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Undecenoic acid metabolic effects on fungi

Mechanisms of Antifungal Action

The antifungal activity of 4-Undecenoic acid stems from its chemical structure—an 11-carbon monounsaturated fatty acid with a double bond and a carboxylic acid group [1]. The table below summarizes its primary mechanisms:

| Mechanism | Functional Description | Key Evidence |

|---|---|---|

| Disruption of Cell Membrane | Integrates into fungal cell membrane, increases permeability, causes leakage of intracellular components, leads to cell death [1]. | Observed cell surface crumpling, atrophic appearance under electron microscopy [2]. |

| Inhibition of Virulence Factors | Suppresses yeast-to-hyphal transition, inhibits biofilm formation [2]. | Downregulation of hyphal formation gene HWP1 [2] [3]. |

| Inhibition of Ergosterol Synthesis | Interferes with synthesis of ergosterol, essential component for fungal membrane integrity and fluidity [1]. | Proposed mechanism based on its established antifungal effect [1]. |

| Inhibition of Hydrolytic Enzymes | Reduces transcription of secreted aspartic protease, lipase, phospholipase [2]. | Impairs pathogen's ability to damage host tissue and acquire nutrients [2]. |

Quantitative Efficacy Data

Experimental studies have quantified the antifungal effects of this compound, with a common focus on its activity against Candida albicans.

| Antifungal Effect | Effective Concentration / Outcome | Experimental Context / Notes |

|---|---|---|

| Biofilm Formation Inhibition | > 3 mM (optimal concentration) [2] | Candida albicans |

| Morphological Transition Inhibition | > 4 mM (abolishes yeast to filamentous phase) [2] | Candida albicans |

| Reduction in Metabolic Activity | 3% to 9% w/w (in PMMA polymer composite) [4] | PMMA composite against C. albicans planktonic/biofilm cells |

Detailed Experimental Protocol

To evaluate the antifungal effects of this compound on Candida albicans biofilm formation, you can adapt the following methodology based on the cited research [2].

Objective

To investigate the inhibitory effects of undecylenic acid on Candida albicans biofilm formation and its associated virulence factors.

Materials

- Fungal Strain: Candida albicans (e.g., ATCC 10231).

- Test Compound: Undecylenic acid (commercially available).

- Culture Media: Sabouraud Dextrose Broth (SDB), Yeast Nitrogen Base (YNB) with 50 mM glucose, RPMI-1640.

- Equipment: Scanning Electron Microscope (SEM), 96-well microtiter plates, real-time PCR system, incubator.

Procedure

Biofilm Formation and Treatment:

- Grow C. albicans in SDB to mid-log phase.

- Adjust cell suspension to ~1x10^6 to 1x10^7 CFU/mL in an appropriate medium (like RPMI-1640) [2].

- Add aliquots to 96-well plates and incubate (e.g., 37°C for 90 min) for initial adhesion.

- Remove non-adherent cells, add fresh medium containing undecylenic acid at serial concentrations (e.g., 0.5 mM to 8 mM). Include untreated control.

- Incubate further (e.g., 24-48 hours at 37°C) for biofilm development.

Assessment of Biofilm Inhibition:

- Quantify biofilm biomass using crystal violet staining or measure metabolic activity with an XTT assay [4].

Analysis of Morphological Transition (Yeast-to-Hypha):

- Grow C. albicans in a hypha-inducing medium with/without undecylenic acid.

- Incubate for several hours and observe morphology microscopically. Quantify the percentage of filamenting cells.

Gene Expression Analysis:

- Harvest biofilms formed in the presence/absence of sub-inhibitory undecylenic acid concentrations.

- Extract total RNA, synthesize cDNA.

- Perform quantitative real-time PCR to analyze expression levels of hypha-associated genes (e.g., HWP1) and genes encoding hydrolytic enzymes (e.g., secreted aspartic proteases - SAP) [2].

Visualization of Cellular Morphology (SEM):

- Process biofilm samples on surfaces (e.g., silicone discs) grown with/without undecylenic acid for SEM imaging to observe surface structural changes [2].

Novel Formulations and Synergistic Strategies

Research into overcoming the poor water solubility of fatty acids has led to advanced formulations with improved efficacy.

- GS-1 Formulation: A novel, water-soluble ammonium carboxylate salt created by compounding undecylenic acid with the amino acid L-arginine. This formulation enhances delivery and retains potent antifungal and antibacterial activity [5] [3].

- Combination with Farnesol: Incorporating a combination of undecylenic acid and farnesol (a natural sesquiterpene alcohol) into Poly(methyl methacrylate) - PMMA - creates composites with strong anti-Candida activity. This strategy allows the use of lower, potentially less cytotoxic concentrations of each agent while effectively preventing biofilm formation on medical materials like dentures [4].

The following diagram illustrates the multi-mechanistic action of this compound and the experimental workflow for evaluating its efficacy:

Summary of the multi-target antifungal mechanisms of this compound and key methods for experimental validation.

References

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 2. Antifungal effects of undecylenic acid on the biofilm ... [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Formulation of Undecylenic Acid induces Tumor Cell ... [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Effect of Poly(methyl methacrylate) with Farnesol ... [mdpi.com]

- 5. A Novel Ammonium Carboxylate Salt of Undecylenic Acid ... [pmc.ncbi.nlm.nih.gov]

4-Undecenoic acid effect on fungal gene expression

Gene Expression Changes & Alternative Splicing

Exposure to sub-lethal doses of undecanoic acid (UDA) triggers widespread changes in the transcriptome of T. rubrum. The following table summarizes the primary functional categories of genes affected and specific examples of key genes involved [1].

| Functional Category | Key Modulated Genes/Processes | Expression Trend (Early vs. Late Exposure) | Proposed Functional Impact |

|---|---|---|---|

| Lipid Metabolism & Membrane Composition | Ergosterol biosynthesis, Fatty acid metabolism | Up-regulated at 3h | Membrane damage, reduced ergosterol content, impaired protoplast regeneration [1] |

| Oxidative Stress Response | Oxidation-reduction, Oxidoreductase activity, Peroxisome transport | Up-regulated at 3h | Counteracting oxidative stress and chemical damage [1] |

| Pathogenesis & Proteolysis | Secreted proteases (e.g., Subtilisin-like protease), Keratinolytic activity | Up-regulated at 3h; Down-regulated at 12h | Initial increase in virulence factors; complex adaptive response over time [1] |

| Alternative Splicing | IMPDH (inosine monophosphate dehydrogenase), PGM (phosphoglucomutase) | Intron retention (IMPDH), Exon skipping (PGM) | Potential adaptive strategy affecting nucleotide synthesis and cell wall biosynthesis [1] |

Key Experimental Protocols

The core insights on gene expression are primarily derived from the following RNA-sequencing and validation experiments [1].

- 1. Fungal Culture and Treatment: Trichophyton rubrum was cultured and treated with a sub-lethal concentration of undecanoic acid. Mycelia were harvested after 3 hours and 12 hours of exposure to capture both early and late transcriptional responses [1].

- 2. RNA-seq and Bioinformatic Analysis:

- Library Preparation & Sequencing: Total RNA was extracted and used to create sequencing libraries. Over 340 million reads were generated across nine libraries [1].

- Read Alignment & Quantification: High-quality reads were aligned to the T. rubrum reference genome using tools like Bowtie. This provided coverage for over 99.9% of the annotated genes [1].

- Differential Expression Analysis: Gene expression levels were compared between UDA-treated and control samples. Statistical analysis (e.g., False Discovery Rate - FDR) identified genes with significant expression changes (e.g., using a cut-off of ≥2.8-fold change and p < 0.05) [1].

- Functional Enrichment: Differentially expressed genes were categorized by biological function using software such as Blast2GO to identify over-represented pathways [1].

- Alternative Splicing Analysis: The RNA-seq data was also analyzed for differential exon usage and intron retention events using appropriate bioinformatic tools [1].

- 3. Experimental Validation:

- qRT-PCR: The expression of 16 selected genes from key pathways was validated using quantitative RT-PCR, which showed a high correlation with the RNA-seq data (Pearson’s correlation, r > 0.93, p < 0.001) [1].

- Biochemical Assays:

- Protoplast Regeneration Assay: Used to assess cell wall integrity. Protoplasts from UDA-treated fungi showed markedly inhibited regeneration capacity [1].

- Ergosterol Content Measurement: Ergosterol was extracted and quantified, revealing a significant reduction in UDA-treated samples [1].

- Keratinolytic Activity Assay: Demonstrated an increase in protease activity following UDA exposure [1].

Proposed Signaling and Mechanistic Pathways

The fungal response to UDA is complex and involves the potential activation of conserved stress-sensing pathways. The diagram below integrates findings from T. rubrum with knowledge from general fungal stress signaling, illustrating how UDA might trigger the observed gene expression changes [1] [2].

Fungal stress response pathway to UDA

Research Considerations and Synergistic Potential

- Mechanism of Action: The exact molecular sensor for UDA in fungi remains an area of research. Evidence suggests it may act as a xenobiotic stressor, potentially directly modifying cysteine residues in sensory transcription factors like Yap1, or indirectly inducing oxidative stress [2].

- Synergistic Applications: Research on Candida albicans indicates that UDA's antifungal effect can be synergistic with other natural compounds, such as quinic acid. This combination more effectively inhibits biofilm formation and virulence traits than either compound alone, suggesting a promising avenue for combination therapy development [3].

References

4-Undecenoic acid effect on lipid metabolism in fungi

Known Antifungal Mechanisms of Undecanoic Acid

The table below summarizes the key antifungal effects of Undecanoic Acid (UDA) as reported in the literature.

| Mechanism of Action | Experimental Evidence & Context | Key Findings |

|---|---|---|

| Disruption of Multiple Fungal Processes [1] [2] | Studies on Trichophyton rubrum and Candida species; techniques include gene expression analysis and assessment of synergistic effects. | Targets cell wall synthesis, membrane assembly, mRNA synthesis, lipid metabolism, pathogenesis, and gene splicing [1] [2]. |

| Synergistic Activity [1] [2] | Incorporation into Chitosan-based Nanoemulsion (CS-UDA NEMs); combination with quinic acid or antimicrobial lipopeptides. | Combined formulations increase antifungal efficacy against Candida spp. and other microorganisms [1] [2]. |

Experimental Insights into Fungal Lipid Metabolism

Although not directly linked to UDA, recent research on other fungi provides a framework for how lipid metabolism can be regulated, which might be relevant for future studies on UDA.

- Transcriptional Regulation of Lipids: In the pathogenic fungus Blastomyces dermatitidis, a GATA transcription factor (SREB) has been identified as a key regulator of lipid biosynthesis and lipid droplet formation during the transition between mold and yeast forms [3]. This shows that fungal lipid metabolism is a tightly controlled process that can be influenced by external and genetic factors.

- Genomics of Lipid Accumulation: A functional genomics study in the oleaginous yeast Rhodosporidium toruloides used barcoded mutagenesis (RB-TDNAseq) to identify hundreds of genes that affect lipid accumulation. These include genes involved in signaling, vesicular trafficking, and autophagy, highlighting the complexity of the lipid accumulation network in fungi [4].

- Proteomics in Oleaginous Fungi: Systems-level proteomics studies are being used to understand how oleaginous fungi regulate carbon flux towards lipid production. This approach has shown that key changes in protein profiles in pathways like glycolysis, the TCA cycle, and the pentose phosphate pathway are crucial for triggering lipid accumulation, often in response to nutrient limitations [5].

Suggested Research Directions

To directly address the mechanism of 4-Undecanoic acid, you could consider the following experimental approaches, based on the methodologies found in the search results:

- Lipidomics and Metabolomic Profiling: Treat target fungi with UDA and use mass spectrometry to analyze subsequent changes in the lipid profile (e.g., triacylglycerols, sterols, phospholipids) and other metabolites [6] [5].

- Transcriptomic and Proteomic Analysis: Conduct RNA-Seq and proteomic studies on UDA-treated fungal cells. This can reveal if the compound alters the expression of genes and proteins related to lipid pathways, such as those involved in fatty acid synthesis, degradation (beta-oxidation), and regulation (e.g., transcription factors like SREB) [4] [5] [3].

- Functional Genetics: In a genetically tractable model yeast, you could screen a mutant library (similar to the RB-TDNAseq approach used in R. toruloides) to identify genes that confer resistance or sensitivity to UDA. Mutants in lipid metabolism pathways could implicate these as key targets [4].

Experimental Protocol for Antifungal Assessment

For context, here is a summarized protocol for preparing and testing a nanoemulsion formulation of UDA, based on a recent study [1]:

- Preparation of CS-UDA Nanoemulsions (NEMs):

- Materials: Low molecular weight Chitosan (CS), Undecanoic acid (UDA), Tween 80 (surfactant), glycerol (stabilizer), and sodium triphosphate pentabasic (STPP).

- Method: Dissolve CS in an acetic acid solution. Add UDA and Tween 80 to the CS solution. An emulsion is formed by homogenization. STPP is then added to induce ionic crosslinking, forming the NEMs [1].

- Characterization of NEMs:

- Particle Size & Morphology: Use Nanoparticle Tracking Analysis (NTA) and Scanning Electron Microscopy (SEM). The cited study reported spherical particles with an average size of 145 nm [1].

- Chemical Confirmation: Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the functional groups of CS and UDA and their interaction within the NEMs [1].

- Antifungal Activity Assay:

- Strains: Use standard strains and clinical isolates of relevant pathogenic fungi (e.g., Candida albicans, C. tropicalis).

- Procedure: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [1].

Pathway Diagram of Potential Mechanisms

The following diagram synthesizes information from the search results to illustrate the known and potential mechanisms through which Undecanoic Acid may exert its antifungal effects. The dashed line indicates a hypothesized relationship that requires experimental validation.

This diagram integrates the established mechanisms of UDA with a potential, yet unconfirmed, link to specific lipid metabolic processes.

References

- 1. Enhancing antifungal and biocompatible efficacy of ... [sciencedirect.com]

- 2. Reassessing the Use of Undecanoic Acid as a Therapeutic ... [pubmed.ncbi.nlm.nih.gov]

- 3. Morphology, Iron Homeostasis, and Fungal ... Lipid Metabolism [journals.plos.org]

- 4. Functional genomics of lipid in the oleaginous yeast... metabolism [elifesciences.org]

- 5. Frontiers | Proteomic insights into the physiology and metabolism of... [frontiersin.org]

- 6. Integration of fungal transcriptomics and metabolomics provides... [imafungus.biomedcentral.com]

4-Undecenoic acid effect on Candida albicans morphogenesis

Mechanism of Action & Quantitative Effects

Undecylenic acid exerts its anti-Candida activity primarily by inhibiting morphogenesis. The following tables summarize its core mechanism and quantitative effects.

Table 1: Mechanism of Action of Undecylenic Acid against *C. albicans*

| Target/Virulence Factor | Effect of Undecylenic Acid | Significance |

|---|---|---|

| Yeast-to-Hypha Transition | Inhibits germ tube and hyphal formation under inducing conditions (e.g., 39°C, serum) [1]. | Hyphae are invasive and critical for tissue penetration and biofilm formation; inhibition reduces virulence [2] [3]. |

| Adhesion | Reduces adherence of C. albicans cells [4]. | Limits the initial colonization of host tissues and medical devices. |

| Biofilm Formation | Inhibits biofilm development [4]. | Biofilms are highly resistant to antifungals; disruption improves treatment outcomes. |

| Mitochondrial Activity | Reduces metabolic activity and cell proliferation [4]. | Impairs energy production and overall viability of the fungal cells. |

Table 2: Quantitative Efficacy of Undecylenic Acid and Formulations

| Form / Experiment | Key Quantitative Findings | Experimental Conditions |

|---|---|---|

| Pure Undecylenic Acid | A concentration of 10 µM caused a sevenfold reduction in germ tube formation [1]. | C. albicans strains grown in YPD broth at 39°C for 2 hours to induce morphogenesis [1]. |

| Hexosomes with UA | MIC₅₀: 0.01 wt% (2 pg/ cell); MIC₉₀: 0.16 wt% (32 pg/ cell). Reduced metabolic activity by 72–96% at 1.0–8.2 pg/ cell [4]. | Anti-Candida effect tested against C. albicans SC5314; morphology studied in embedded conditions for 24-48 hours [4]. |

Experimental Protocol Summary

If you wish to replicate key findings, here is a summary of the core methodology from the research.

Protocol: Inhibiting Germ Tube Formation with Undecylenic Acid [1]

- Cell Culture & Preparation:

- Grow C. albicans strains (e.g., ATCC 18804, 28367, SC5314) overnight at 30°C on YPD agar.

- Harvest cells by scraping and suspend in YPD broth to a density of 10⁶ cells/mL.

- Morphogenesis Induction & Treatment:

- Distribute 2 mL of the cell suspension into culture tubes.

- Add the test agent: Undecylenic acid (e.g., 10 µM) or a control (e.g., a denture liner containing UA).

- Incubate the cultures at 39°C with agitation for 2 hours to induce germ tube formation.

- Data Analysis:

- After incubation, analyze planktonic cells microscopically.

- Count the number of cells that have produced a germ tube (the first emergent hyphal cell).

- Calculate the percentage of cells with germ tubes in the treated group compared to the untreated control.

Visualizing the Mechanism of Action

The diagram below illustrates how undecylenic acid disrupts the signaling pathways that control hyphal morphogenesis in C. albicans.

Mechanism of undecylenic acid inhibition of C. albicans morphogenesis.

As the diagram shows, UA likely interferes with the Ras1-cAMP-PKA signaling pathway, a central regulator of hyphal development [2] [1]. By downregulating this pathway, UA prevents the activation of hyphal-specific genes, blocking the transition to the invasive form.

Therapeutic Potential and Future Directions

The strategy of targeting morphogenesis with compounds like UA represents a shift from traditional fungicidal drugs towards anti-virulence therapy [2]. This approach could reduce selective pressure for resistance.

- Synergistic Potential: UA shows promise in combination therapies. One study notes its potentiation in a triple combination with benzalkonium chloride and glyoxal against biofilms [5].

- Formulation Innovation: New delivery systems like hexosomes are being developed to overcome UA's oily nature and limited solubility, enhancing its bioavailability and efficacy while showing low cytotoxicity to human cells [4].

References

- 1. Undecylenic Acid Inhibits Morphogenesis of Candida ... [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Morphogenesis in Candida albicans by ... [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Candida albicans Hyphal Morphogenesis by ... [mdpi.com]

- 4. Hexosomes with Undecylenic Acid Efficient against ... [mdpi.com]

- 5. Antimicrobial and antibiofilm potentiation by a triple ... [sciencedirect.com]

4-Undecenoic acid nanoparticle drug delivery systems

Formulation & Preparation Protocols

The following protocols are adapted from general methods for preparing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are the most relevant systems for a fatty acid like 4-Undecenoic acid [1].

Table 1: Protocol for Nanoparticle Preparation using Hot Melt Emulsification & Ultrasonication

This method is suitable for formulating this compound into Solid Lipid Nanoparticles (SLNs) [1] [2].

| Step | Parameter | Description & Specifications |

|---|---|---|

| 1 | Lipid Phase Prep | Melt this compound (200 mg) and stabilizer (e.g., 1.5% w/v Poloxamer 188) at 70-80℃ (5-10℃ above lipid mp). |

| 2 | Aqueous Phase Prep | Heat aqueous phase (e.g., 10 ml purified water/double-distilled water) to same temperature as lipid phase (70-80℃). |

| 3 | Emulsification | Add aqueous phase to lipid phase under high-speed homogenization (e.g., 12,000 rpm for 3 min) using Ultra-Turrax homogenizer to form coarse pre-emulsion. |

| 4 | Size Reduction | Subject coarse emulsion to probe sonication (e.g., 80% amplitude, 5 min cycle: 30 sec pulse-on & 10 sec pulse-off) while maintaining temperature above lipid melting point. |

| 5 | Cooling & Curing | Allow hot nanoemulsion to cool slowly at room temperature to facilitate lipid recrystallization and form solid lipid nanoparticles. Store final dispersion at 4℃. |

Table 2: Protocol for Nanoparticle Preparation using Solvent Evaporation Method

This method is an alternative, particularly useful for heat-sensitive compounds [2].

| Step | Parameter | Description & Specifications |

|---|---|---|

| 1 | Oil Phase Prep | Dissolve this compound (100 mg) and polymer (e.g., 50 mg PLGA) in organic solvent (e.g., 5 ml Dichloromethane/DCM or Ethyl Acetate). |

| 2 | Emulsification | Add organic solution to aqueous phase (e.g., 20 ml of 1-2% PVA solution) under homogenization (10,000 rpm, 5 min) to form oil-in-water single emulsion. |

| 3 | Solvent Removal | Stir emulsion mechanically (e.g., magnetic stirrer, 500 rpm, 4 h) at room temperature to evaporate organic solvent and allow nanoparticle hardening. |

| 4 | Purification | Collect nanoparticles by ultracentrifugation (e.g., 30,000 rpm, 30 min at 4℃). Wash pellet 2-3 times with purified water to remove residual solvent/stabilizer. |

| 5 | Lyophilization | Re-suspend pellet in cryoprotectant solution (e.g., 5% w/v Mannitol/Sucrose). Freeze at -80℃ and lyophilize for 48 h to obtain dry, free-flowing powder. |

Characterization & Quality Control

After formulation, nanoparticles must be thoroughly characterized. The table below outlines key quality control metrics and methods [1] [2].

Table 3: Essential Characterization Parameters for Lipid Nanoparticles

| Characterization Parameter | Analytical Technique | Specification Targets | | :--- | :--- | :--- | | Particle Size & PDI| Dynamic Light Scattering (DLS) | Size: 50-200 nm; PDI: < 0.3 indicates monodisperse population | | Zeta Potential | Laser Doppler Electrophoresis | > |+30 mV| or < |-30 mV| for good physical stability | | Entrapment Efficiency | Ultracentrifugation/Size Exclusion Chromatography followed by HPLC/UV-Vis | > 80% is desirable; quantify free vs. entrapped drug | | Surface Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical, smooth surface, no aggregation | | Crystallinity | Differential Scanning Calorimetry (DSC) | Compare melting behavior of bulk lipid vs. nanoparticle to confirm solid state | | In Vitro Drug Release | Dialysis Bag Method in PBS (pH 7.4) at 37℃ | Sample at predetermined intervals; analyze released drug via HPLC/UV-Vis |

Experimental Workflow for MDR Reversal

A key application of nanoparticle drug delivery systems is overcoming Multidrug Resistance (MDR) in cancer therapy. The following diagram illustrates a general experimental workflow to evaluate this, which can be adapted for this compound nanoparticles [1].

Mechanism of MDR Reversal by Nanoparticles

Nanoparticles can overcome drug resistance through several mechanisms. The diagram below visualizes how they bypass efflux pumps like P-glycoprotein (P-gp), a common MDR mechanism [1].

Research Application Notes

- Focus on Co-delivery Systems: A powerful strategy is to use this compound nanoparticles to co-deliver a chemotherapeutic drug and an MDR-reversal agent (e.g., a P-gp inhibitor like verapamil). This synergistic approach can significantly increase cytotoxicity in resistant cancer cells [1].

- Leverage the EPR Effect: Regardless of the drug payload, nanoparticles around 100-200 nm in size preferentially accumulate in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect, also known as passive targeting [1] [3]. Your formulation should target this size range.

- Prioritize Biocompatibility: When developing your protocol, choose materials with established safety profiles, such as polyethylene glycol (PEG), poloxamers, and PLGA, to enhance biocompatibility and circulation time [2] [4].

Steps to Develop Your Specific Protocol

Since specific information on this compound is unavailable, you will need to lead the experimental process:

- Start with Formulation: Use the provided Hot Melt Emulsification protocol as a initial template. You will need to experimentally determine the optimal parameters for this compound, such as its melting point, ideal stabilizer type/concentration, and homogenization/sonication energy.

- Proceed to Characterization: Rigorously characterize your formulated nanoparticles using the techniques in Table 3 to ensure they meet the desired specifications before proceeding to biological tests.

- Validate Functionality: Adapt the MDR workflow diagram to design your own in vitro and in vivo experiments to test the hypothesis that your this compound nanoparticles can effectively deliver a payload and overcome resistance.

References

- 1. of Applications for the reversal... nanoparticle drug delivery systems [pmc.ncbi.nlm.nih.gov]

- 2. Nano based drug : recent developments and future... delivery systems [jnanobiotechnology.biomedcentral.com]

- 3. as Nanoparticles | IntechOpen Drug Delivery Systems [intechopen.com]

- 4. How are Nanoparticles Used for Drug ? Delivery [azonano.com]

Comprehensive Application Notes and Protocols: 4-Undecenoic Acid for Biofilm Disruption

Background and Clinical Significance of Biofilm-Associated Infections

Biofilms represent a significant challenge in clinical environments, contributing to approximately 80% of persistent microbial infections involving indwelling medical devices, diabetic foot ulcers, and respiratory complications in cystic fibrosis patients [1] [2]. These structured microbial communities exhibit remarkable resistance to conventional antimicrobial therapies—up to 1,000-fold greater than their planktonic counterparts—due to their extracellular polymeric matrix, metabolic dormancy, and quorum sensing capabilities [1] [3] [2]. This enhanced resistance mechanism leads to prolonged hospitalization, increased morbidity, and escalating healthcare costs, necessitating innovative therapeutic approaches specifically designed to target biofilm infrastructure and virulence mechanisms.

4-Undecenoic acid (C₁₁H₂₀O₂), a medium-chain fatty acid, has emerged as a promising anti-biofilm agent with specific activity against fungal biofilms, particularly those formed by Candida albicans. As a naturally occurring compound, it offers potential advantages in terms of reduced resistance development and favorable toxicity profiles compared to conventional antifungal agents [4] [5]. Its established use in topical antifungal applications provides a foundation for repurposing and optimizing its formulation for biofilm-targeted therapies. The compound's mechanism extends beyond mere growth inhibition to specifically targeting key virulence factors essential for biofilm formation and maintenance, positioning it as a valuable candidate for anti-biofilm strategy development in both monotherapy and combination approaches.

Mechanism of Action and Molecular Targets

Primary Antifungal and Anti-biofilm Activities

This compound exhibits a multi-faceted mechanism against fungal biofilms, specifically targeting Candida albicans. At concentrations above 3 mM, it demonstrates significant inhibition of biofilm formation, while concentrations exceeding 4 mM effectively abolish the morphological transition from yeast to filamentous hyphal forms—a critical virulence factor for biofilm establishment and maturation [4]. This morphological inhibition disrupts the structural integrity of developing and established biofilms, ultimately compromising their resilience and capacity for dissemination. Scanning electron microscopy reveals that this compound treatment induces cell surface deterioration, creating crumpled and atrophic cellular appearances even at sub-inhibitory concentrations, further contributing to its anti-biofilm efficacy [4].

Molecular Targets and Gene Regulation

At the molecular level, this compound significantly downregulates key virulence genes essential for biofilm formation and maintenance. Transcriptional analyses demonstrate reduced expression of hydrolytic enzymes including secreted aspartic proteases (SAP), lipases, and phospholipases, which are crucial for nutrient acquisition and tissue invasion [4]. Furthermore, the compound substantially suppresses HWP1 (hyphal wall protein) gene expression—a critical determinant of hyphal development and stable biofilm architecture [4]. This genetic evidence correlates with observed phenotypic changes, confirming this compound's targeted action against the hyphal transformation essential for robust biofilm formation.

Table 1: Molecular Targets of this compound in Candida albicans

| Target Category | Specific Elements Affected | Functional Consequences |

|---|---|---|

| Morphological Transition | Yeast-to-hypha transition | Abolished above 4 mM concentration |

| Cell Surface Integrity | Membrane and wall structure | Crumpled, atrophic appearance |

| Hydrolytic Enzymes | Secreted aspartic protease, lipase, phospholipase | Reduced tissue invasion and nutrient acquisition |

| Hyphal-specific Genes | HWP1 (hyphal wall protein) | Impaired hyphal formation and biofilm stability |

| Quorum Sensing | Potential farnesol mimicry | Disrupted cell-cell communication |

Structural Mimicry and Quorum Sensing Interference

This compound belongs to a class of medium-chain fatty acids that structurally mimic the native Candida quorum sensing molecule farnesol [5]. This structural similarity enables competitive interference with fungal communication systems, disrupting the coordinated cellular behavior essential for biofilm development. Research indicates that medium-chain fatty acids like this compound may exceed farnesol's efficacy in inhibiting hyphal growth and biofilm formation, potentially through enhanced receptor affinity or superior metabolic stability [5]. This quorum sensing interference represents a non-biocidal anti-virulence strategy that may reduce selective pressure for resistance development while effectively compromising biofilm integrity.

Quantitative Efficacy Data and Performance Metrics

Concentration-Dependent Anti-biofilm Activity

The anti-biofilm efficacy of this compound follows a clear concentration-dependent relationship, with studies demonstrating that concentrations above 3 mM produce optimal inhibition of Candida albicans biofilm formation [4]. At the minimal inhibitory concentration (MIC) range of 100-200 µg/mL against planktonic cells, significant antibiofilm effects are observed at substantially lower concentrations, highlighting its specific action against virulence mechanisms rather than simply growth inhibition [5]. This therapeutic window between antibiofilm and biocidal concentrations is particularly advantageous for clinical applications where selective pressure for resistance must be minimized. The compound maintains consistent efficacy across multiple Candida strains, including DAY185 and ATCC 10231, with more than 75% inhibition of biofilm formation achieved at remarkably low concentrations of 2 µg/mL [5].

Comparative Performance Against Other Fatty Acids

Within the medium-chain fatty acid category (C7-C12), this compound demonstrates superior antibiofilm activity compared to both shorter and longer-chain analogues. Research screening 31 natural fatty acids revealed that six medium-chain saturated fatty acids—including heptanoic acid (7:0), octanoic acid (8:0), nonanoic acid (9:0), decanoic acid (10:0), undecanoic acid (11:0), and lauric acid (12:0)—effectively inhibited C. albicans biofilm formation by more than 85% at 10 µg/mL concentrations [5]. This comparative performance establishes this compound as a leading candidate in its class, with potential for further optimization through formulation and delivery strategies.

Table 2: Quantitative Efficacy Profile of this compound Against Candida Biofilms

| Parameter | Value/Range | Experimental Context | Citation |

|---|---|---|---|

| Optimal Biofilm Inhibition Concentration | >3 mM | C. albicans biofilm formation | [4] |

| Hyphal Transition Inhibition | >4 mM | Yeast-to-filamentous morphological switch | [4] |

| Minimum Inhibitory Concentration (MIC) | 100-200 µg/mL | Planktonic cell growth inhibition | [5] |

| Significant Biofilm Inhibition | ≥75% at 2 µg/mL | C. albicans strains DAY185 & ATCC 10231 | [5] |

| Potency Relative to Farnesol | Superior efficacy | Hyphal growth and biofilm formation inhibition | [5] |

Experimental Protocols and Methodologies

Biofilm Cultivation and Treatment Conditions

For standardized assessment of this compound's anti-biofilm activity, the following protocol is recommended: Inoculum preparation begins with growing Candida albicans overnight in appropriate liquid medium (e.g., Yeast Extract-Peptone-Dextrose or RPMI-1640) at 30-37°C with agitation. Cells should be harvested during mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8), washed, and resuspended in fresh medium at approximately 1×10⁶ to 1×10⁷ cells/mL using hemocytometer counting or spectrophotometric standardization [4] [5]. For biofilm establishment, transfer 100-200 µL aliquots of cell suspension to sterile 96-well polystyrene microtiter plates and incubate for 90-120 minutes at 37°C to facilitate initial adhesion. Following this adhesion phase, carefully remove non-adherent cells by gentle washing with phosphate-buffered saline (PBS) and add fresh medium containing serial dilutions of this compound (typically ranging from 0.5-8 mM) to respective wells. Include vehicle controls and growth controls in each assay plate. Incubate treated biofilms for 24-48 hours at 37°C to allow for maturation under treatment conditions [4].

Biofilm Quantification Methods

Crystal violet staining provides a robust, high-throughput compatible method for total biofilm biomass quantification. Following incubation, carefully remove culture supernatant and gently wash biofilms twice with PBS to remove non-adherent cells. Fix biofilms by air-drying or using methanol (95%, 15 minutes), then add 0.1% crystal violet solution (100-200 µL per well) and incubate for 15-30 minutes at room temperature. Remove unbound stain by thorough washing with distilled water until runoff appears clear, then solubilize bound dye using 33% acetic acid or ethanol (200 µL per well) with gentle shaking for 10-30 minutes. Transfer 100 µL of solubilized dye to a fresh microtiter plate and measure absorbance at 570-600 nm using a plate reader [1] [2]. Normalize data to vehicle control-treated biofilms to calculate percentage inhibition.

For colony forming unit (CFU) enumeration, carefully aspirate medium from treated biofilms and disaggregate biofilm-associated cells using sonication (low frequency, 5-10 seconds) or mechanical disruption with a cell scraper in known volume of PBS. Prepare serial decimal dilutions in PBS and plate onto appropriate solid medium (e.g., Sabouraud Dextrose Agar) using spread plating or drop plating techniques. Incubate plates at 37°C for 24-48 hours and count resulting colonies to calculate viable cells per biofilm [1]. CFU enumeration provides complementary data to crystal violet staining by specifically quantifying viable cells rather than total biomass.

Morphological and Molecular Analysis